molecular formula C24H18FN7O3 B2923727 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 920368-64-5

2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No. B2923727
CAS RN: 920368-64-5
M. Wt: 471.452
InChI Key: JEGIOZHYBLNWHK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazolopyrimidine, a piperazine, and a chromenone. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using 1D and 2D NMR spectroscopy and X-ray crystallography . These techniques allow for the determination of the stereochemistry and relative configurations of the synthesized compounds .

Scientific Research Applications

Antimicrobial and Antitumor Applications

  • Synthesis and Antimicrobial Activities : Research has been conducted on the synthesis of novel 1,2,4-Triazole derivatives, including compounds with structural similarities to the given chemical, to evaluate their antimicrobial activities. These compounds have shown good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

  • Bioactive Sulfonamide Derivatives for Insecticidal Use : Sulfonamide-bearing thiazole moiety compounds, structurally related to the query compound, were synthesized and tested for their insecticidal efficacy against the cotton leafworm. These compounds demonstrated potent toxic effects, suggesting their utility in agricultural pest control (Soliman et al., 2020).

  • Antitumor Activity : The synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates has been explored for their potential antitumor activities. These compounds were evaluated against human breast cancer cell lines, with several showing promising anti-proliferative activities. This indicates the potential of structurally similar compounds in cancer treatment (Parveen et al., 2017).

Structural and Synthetic Studies

  • Enaminones as Building Blocks : Enaminones have been utilized to synthesize a variety of compounds with potential antitumor and antimicrobial activities. These synthetic pathways offer insights into the versatility of similar compounds in drug development (Riyadh, 2011).

  • Heteroaromatization with 4-Hydroxycoumarin : This research involves the synthesis of novel pyrano[2,3-d]pyrimidines and related derivatives, demonstrating the chemical flexibility and potential of compounds similar to the one for creating new chemical entities with biological activities (El-Agrody et al., 2001).

Mechanistic Studies and Biological Evaluation

  • Adenosine A2a Receptor Antagonists : Piperazine and (R)-2-(aminomethyl)pyrrolidine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, sharing a structural motif with the query compound, have been identified as potent adenosine A2a receptor antagonists, suggesting their potential in the treatment of Parkinson's disease (Vu et al., 2004).

Future Directions

Future research could involve further optimization of the compound’s structure to improve its biological activity and pharmacokinetic properties. Additionally, more detailed studies could be conducted to determine its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN7O3/c25-15-4-3-5-16(12-15)32-23-21(28-29-32)22(26-14-27-23)30-8-10-31(11-9-30)24(34)20-13-18(33)17-6-1-2-7-19(17)35-20/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGIOZHYBLNWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=O)C6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one

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